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Compound of Interest

Compound Name: 4-Bromo-2-methylaniline

Cat. No.: B145978

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute
a comprehensive safety guide. Always consult the relevant Safety Data Sheet (SDS) and
conduct a thorough risk assessment before handling 4-bromo-o-toluidine.

Introduction

4-Bromo-o-toluidine, a halogenated aromatic amine, is a chemical intermediate used in the
synthesis of various organic compounds. Due to its structural similarity to known carcinogens
such as o-toluidine and other aromatic amines, a thorough understanding of its toxicological
profile is crucial for ensuring the safety of researchers and professionals in the drug
development and chemical industries. This technical guide provides an in-depth overview of the
known and predicted hazards and toxicity of 4-bromo-o-toluidine, drawing upon available data
for the compound and its structural analogs.

Physicochemical Properties
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Property Value

Chemical Formula C7HsBrN
Molecular Weight 186.05 g/mol
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available
CAS Number 583-68-6

Hazard Identification and Classification

While specific GHS classification for 4-bromo-o-toluidine is not readily available, based on the
data for its structural analogs, it is prudent to handle this compound with a high degree of
caution. The primary hazards are expected to be:

» Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact
with skin, or inhaled.

» Skin Corrosion/Irritation: May cause skin irritation.

e Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
o Carcinogenicity: Suspected of causing cancer.

e Mutagenicity: May be mutagenic.

e Aquatic Toxicity: May be toxic to aquatic life.

Toxicological Data

Direct quantitative toxicological data for 4-bromo-o-toluidine is limited. Therefore, data from
structurally similar compounds, namely o-toluidine and 4-bromoaniline, are presented here to
provide an estimate of its potential toxicity.
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Table 1: Acute Toxicity Data for 4-Bromo-o-toluidine and Structural Analogs

Chemical Test Species Route Value Reference
o-Toluidine LD50 Rat Oral 670 mg/kg [1]

LD50 Rabbit Skin 3250 pL/kg [1]

LC50 Rat Inhalation 862 ppm/4H [1]

M LD50 Rat Oral 456 mglkg 2]

Bromoaniline

LD50 Rat Dermal 536 mg/kg [2]

Carcinogenicity and Genotoxicity

Carcinogenicity:

There are no specific carcinogenicity studies available for 4-bromo-o-toluidine. However, its
parent compound, o-toluidine, is classified as a known human carcinogen (Group 1) by the
International Agency for Research on Cancer (IARC) and the National Toxicology Program
(NTP).[3] Epidemiological studies have demonstrated a causal relationship between exposure
to o-toluidine and urinary bladder cancer in humans.[3] Animal studies have shown that o-
toluidine induces tumors in the urinary bladder, spleen, and other organs in rats and mice.[4]

The structurally related compound, 4-chloro-o-toluidine, is classified as probably carcinogenic
to humans (Group 2A) by IARC.[5] This is based on limited evidence in humans and sufficient
evidence in experimental animals for its carcinogenicity.[5]

Given these classifications for its close analogs, it is reasonable to presume that 4-bromo-o-
toluidine may also possess carcinogenic potential.

Genotoxicity:

Specific genotoxicity data for 4-bromo-o-toluidine is lacking. However, o-toluidine has been
shown to have a wide range of genetic effects. It is considered a weak bacterial mutagen but
can induce DNA damage, single-strand breaks, and cell transformation.[6] 4-Chloro-o-toluidine
has shown variable results in bacterial mutagenicity tests but overall indicates that it can cause
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DNA damage in mammalian cells.[5] Aniline-based aromatic amine carcinogens are often
poorly detected in standard bacterial reverse mutation assays like the Ames test.[7]

Metabolic Pathways

The metabolic pathway of 4-bromo-o-toluidine has not been explicitly studied. However, based
on the metabolism of o-toluidine and 4-bromoaniline, a probable metabolic pathway can be
proposed. The metabolism of aromatic amines generally involves two main pathways:

activation and detoxification.

Proposed Metabolic Pathway of 4-Bromo-o-toluidine

Bioactivation

Protein_adducts

Phase | Metabolism
Covalent Binding

ication &
Heterolytic Cleavage

Oxidation Nitrenium_ion

Nitroso-intermediate
Covalent Binding

N-hydroxy-4-bromo-o-toluidine

N-hydroxylation (CYP450)

DNA_adducts

Glucuronidation

Ring Hydroxylation (CYP450)

4-Bromo-o-toluidine

Ring-hydroxylated_metabolites

Phase Il Metabolism (Detoxification)
Sulfation
N-acetylation .
Glucuronide_conjugates

S \

Sulfate_conjugates [V LRSI

N-acetylated_metabolites

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://publications.iarc.who.int/_publications/media/download/2533/8b1a1cb668764865a4a0106d5645ae07b0e5755b.pdf
https://pubmed.ncbi.nlm.nih.gov/10592316/
https://www.benchchem.com/product/b145978?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed metabolic pathway of 4-bromo-o-toluidine.

The key steps in the metabolic activation of aromatic amines like o-toluidine involve N-
hydroxylation by cytochrome P450 enzymes to form N-hydroxy metabolites.[8] These can be
further oxidized to nitroso intermediates, which can then form highly reactive nitrenium ions that
bind to DNA and proteins, leading to mutations and cellular damage.[8] Detoxification pathways
include N-acetylation and conjugation with glucuronic acid or sulfate, which result in more
water-soluble compounds that can be excreted in the urine.[9] Studies on 4-bromoaniline have
shown that O-sulfation is a major route of metabolism.[10]

Experimental Protocols

Detailed experimental protocols for toxicological studies of 4-bromo-o-toluidine are not
available in the public domain. However, standardized methodologies, such as those
established by the Organisation for Economic Co-operation and Development (OECD), are
typically followed for such assessments.

Acute Oral Toxicity (OECD Test Guideline 423)

This test provides information on the hazardous properties and allows for the substance to be
classified for acute toxicity.

Experimental Workflow for Acute Oral Toxicity Study
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Acute Oral Toxicity (OECD 423)
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Caption: Workflow for an acute oral toxicity study.
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Bacterial Reverse Mutation Test (Ames Test - OECD Test
Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds using bacteria.[11]

Experimental Workflow for Ames Test
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Caption: Workflow for a bacterial reverse mutation assay.
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Carcinogenicity Bioassay (Based on NTP protocols)

Long-term studies in animals are conducted to determine the carcinogenic potential of a
substance.

Experimental Workflow for a Carcinogenicity Bioassay
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Carcinogenicity Bioassay
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Caption: Workflow for a carcinogenicity bioassay.
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Conclusion

While specific toxicological data for 4-bromo-o-toluidine is scarce, the available information on
its structural analogs, o-toluidine and 4-bromoaniline, strongly suggests that it should be
handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and
carcinogenicity. The proposed metabolic pathway indicates a potential for bioactivation to
reactive intermediates that can cause genotoxicity. Researchers, scientists, and drug
development professionals should implement stringent safety protocols, including the use of
appropriate personal protective equipment and engineering controls, to minimize exposure to
this compound. Further toxicological studies are warranted to fully characterize the hazard
profile of 4-bromo-o-toluidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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